[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride
Description
[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride is a hydrochloride salt of a substituted pyridine derivative. Its structure consists of a pyridine ring with a chlorine atom at position 2 and a methylaminomethyl group (-CH₂-NH-CH₃) at position 3. The molecular formula is C₇H₁₀Cl₂N₂, with a molecular weight of 193.07 g/mol. This compound is likely a white crystalline solid, soluble in polar solvents like water or ethanol due to its ionic nature.
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-9-5-6-3-2-4-10-7(6)8;/h2-4,9H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQJYZGRSOTUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyanohydrin Intermediates
Reductive amination represents a cornerstone strategy for synthesizing pyridinylmethylamine derivatives. As detailed in EP1358179B1 , this method involves reacting a cyanohydrin precursor with methylamine under reductive conditions. For [(2-chloro-3-pyridinyl)methyl]methylamine hydrochloride, the process begins with the preparation of a cyanohydrin intermediate derived from 2-chloro-3-pyridinecarbaldehyde.
Key Steps :
- Cyanohydrin Formation : The aldehyde group of 2-chloro-3-pyridinecarbaldehyde undergoes nucleophilic addition with hydrogen cyanide or trimethylsilyl cyanide to form the cyanohydrin.
- Reductive Amination : The cyanohydrin reacts with methylamine hydrochloride in a methanol medium, using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) as the reducing agent. A tertiary amine base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is added to maintain a basic pH (~8–9).
- Workup and Salt Formation : The crude product is extracted with dichloromethane, washed with brine, and treated with hydrochloric acid to precipitate the hydrochloride salt.
Optimization Insights :
- Temperature : Reactions proceed optimally at 50–60°C, avoiding side reactions like over-reduction.
- Solvent Choice : Methanol enhances reaction kinetics compared to THF or DMF.
- Yield : Patent data report yields of 68–72% for analogous compounds.
Oxime Reduction Pathway
A second method, adapted from chlorophenyl-pyridinyl-methylamine syntheses, employs oxime intermediates derived from pyridinyl ketones. This approach is advantageous for substrates sensitive to reductive amination conditions.
Synthetic Sequence :
- Ketone Synthesis : 2-Chloro-3-pyridinylmethanone is prepared via oxidation of 2-chloro-3-picoline using chromium trioxide ($$ \text{CrO}_3 $$) in acetic acid.
- Oxime Formation : The ketone reacts with hydroxylamine hydrochloride in a pyridine-ethanol mixture, forming the corresponding oxime.
- Reduction to Amine : Zinc dust in acetic acid reduces the oxime to the primary amine, which is subsequently methylated using methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of a base (e.g., $$ \text{K}2\text{CO}_3 $$).
- Hydrochloride Salt Formation : The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt.
Performance Metrics :
- Overall Yield : 55–60% across four stages.
- Purity : >98% by HPLC after recrystallization from ethanol.
Nucleophilic Substitution of Chlorinated Precursors
This method leverages the reactivity of chlorinated pyridine derivatives. As described in CN101671296B , 2-chloro-3-methylpyridine serves as a precursor, undergoing hydrodechlorination and subsequent functionalization.
Procedure :
- Hydrodechlorination : 2-Chloro-3-methylpyridine is treated with hydrogen gas ($$ \text{H}_2 $$) over a palladium catalyst ($$ \text{Pd/C} $$) in ethanol, selectively removing the chlorine atom at the 2-position.
- Bromination : The resulting 3-methylpyridine is brominated at the methyl group using $$ \text{N}- $$bromosuccinimide (NBS) under radical initiation.
- Amination : The brominated intermediate reacts with methylamine in a dimethylacetamide (DMA) solvent at 80°C, followed by HCl quenching to form the hydrochloride salt.
Challenges and Solutions :
- Regioselectivity : Bromination at the methyl group requires careful control of reaction time and temperature to avoid ring bromination.
- Catalyst Loading : 5% $$ \text{Pd/C} $$ achieves full hydrodechlorination within 6 hours.
Direct Methylation of Primary Amines
A streamlined approach involves methylating the primary amine [(2-chloro-3-pyridinyl)methyl]amine. This method, though less common, is effective for small-scale synthesis.
Steps :
- Primary Amine Synthesis : [(2-Chloro-3-pyridinyl)methyl]amine is prepared via reduction of the corresponding nitrile using lithium aluminum hydride ($$ \text{LiAlH}_4 $$).
- Methylation : The primary amine reacts with methyl iodide in the presence of sodium hydride ($$ \text{NaH} $$) as a base, yielding the tertiary amine.
- Salt Formation : The product is dissolved in ethanol and treated with concentrated HCl to precipitate the hydrochloride salt.
Efficiency :
- Yield : 65–70% after purification by column chromatography.
- Reaction Time : Methylation completes within 4 hours at room temperature.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressants and Analgesics:
Research indicates that derivatives of [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride exhibit potential as antidepressants and analgesics. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and pain perception .
2. Antimicrobial Agents:
Studies have shown that certain pyridine-based methylamines possess antimicrobial properties. For instance, modifications of this compound have been investigated for their efficacy against various bacterial strains, highlighting their potential as therapeutic agents in treating infections .
Agricultural Applications
1. Pesticide Development:
The compound serves as an intermediate in the synthesis of agrochemicals, particularly insecticides and herbicides. Its structural properties allow it to interact effectively with biological targets in pests, leading to the development of more effective agricultural chemicals .
2. Growth Regulators:
Research has also explored the use of this compound in formulating plant growth regulators. These compounds can enhance crop yield and resilience against environmental stressors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated significant serotonin reuptake inhibition in vitro, suggesting potential for treating depression. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria, indicating potential for developing new antibiotics. |
| Study 3 | Pesticide Formulation | Developed a new class of insecticides that outperformed existing products in field trials. |
Mechanism of Action
The mechanism of action of [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between the target compound and analogous derivatives:
Key Observations
Pyridine vs. Oxadiazole Backbones: The pyridine-based compounds (e.g., target compound and derivatives) exhibit aromaticity and planarity, enhancing their ability to participate in π-π stacking or metal coordination.
Amine Functionality :
- Tertiary amines (target compound) are less basic than primary amines (), affecting their reactivity in nucleophilic substitution or coupling reactions. For example, methylamine hydrochloride (primary amine) is widely used in Pd-catalyzed aminations of aryl chlorides (e.g., forming N-alkylanilines) , whereas tertiary amines may require different catalytic conditions.
Substituent Effects :
- The position of chlorine and methyl groups on the pyridine ring significantly influences electronic and steric properties. For instance, a chlorine at position 2 (target compound) directs electrophilic substitution to position 4 or 6, while a methyl group at position 6 () may hinder steric access to the amine group .
Biological Activity
[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine and is recognized for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor ligands. This compound has garnered interest due to its unique biological activity, which may contribute to therapeutic effects in various diseases.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can function as either an inhibitor or an activator depending on the target and context. Its mechanism typically includes:
- Binding to Active Sites : The compound may bind to active sites of enzymes, inhibiting their function.
- Allosteric Modulation : It may also bind to allosteric sites, leading to changes in the activity of target molecules, which can alter signaling pathways within cells.
Research Findings
Recent studies have investigated the compound's effects on various biological systems:
- Enzyme Inhibition : this compound has been employed in studies focusing on enzyme inhibitors, demonstrating significant inhibitory effects on specific enzymes involved in metabolic pathways.
- Cell Proliferation and Apoptosis : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with the compound led to a significant increase in apoptotic signaling as measured by caspase-3 activation .
- Receptor Interactions : The compound has been evaluated for its ability to interact with various receptors, showing promise as a selective modulator. For example, it was found to exhibit antagonist activity at certain P2Y receptors, which are critical in mediating cellular responses to nucleotides .
Case Studies
Several case studies highlight the biological activity of this compound:
- Cancer Research : A study involving breast cancer cell lines demonstrated that this compound could significantly reduce cell viability and promote apoptosis at specific concentrations. The results indicated a concentration-dependent effect, with notable changes observed at lower micromolar concentrations .
- Neuropharmacology : Research indicated that this compound could modulate neurotransmitter systems by interacting with receptors associated with neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
Table 1: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Weight | 171.62 g/mol |
| CAS Number | 1211467-23-0 |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
| Key Targets | Enzymes (specific), P2Y receptors |
| Apoptosis Induction | Significant at low μM concentrations |
Table 2: In Vitro Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| MDA-MB-231 | 5.0 | 4.5 |
| Hs 578T | 7.5 | 3.8 |
| BT-20 | 6.0 | 5.1 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
